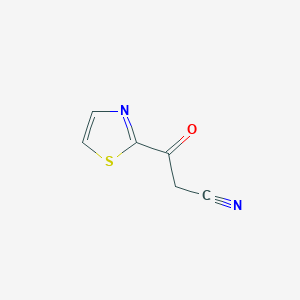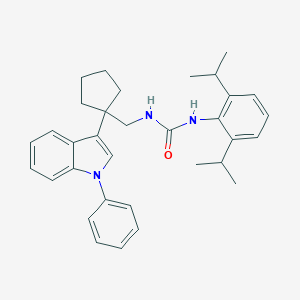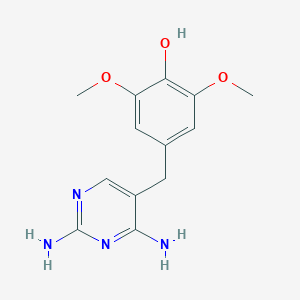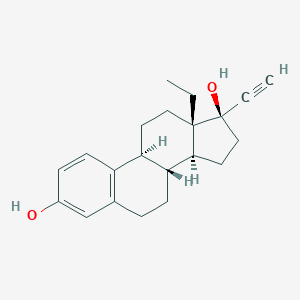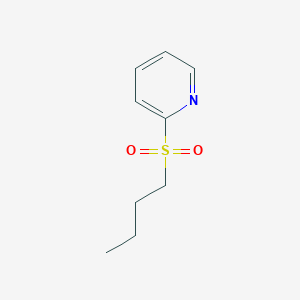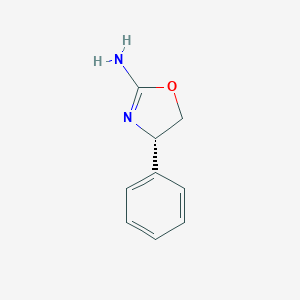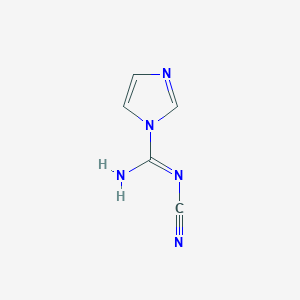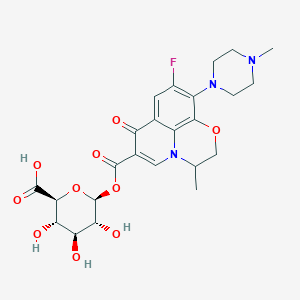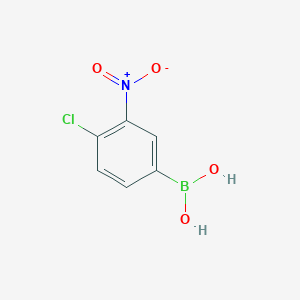
Ácido 4-cloro-3-nitrofenilborónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MS4322 (isómero) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como herramienta química para explorar las funciones de PRMT5 en la salud y la enfermedad.
Biología: Investigado por su papel en la reducción de los niveles de proteína PRMT5 y la inhibición del crecimiento de las células cancerosas.
Medicina: Actividad anticancerígena potencial al dirigirse a PRMT5, lo que lo convierte en un compuesto valioso para la investigación del cáncer.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y sondas químicas .
Mecanismo De Acción
MS4322 (isómero) ejerce sus efectos al degradar selectivamente PRMT5. El compuesto se une a PRMT5 y facilita su degradación a través del sistema ubiquitina-proteasoma. Este proceso implica el reclutamiento de la ligasa E3 de von Hippel-Lindau (VHL), lo que lleva a la ubiquitinación y posterior degradación de PRMT5. La reducción en los niveles de PRMT5 da como resultado una disminución de la dimetilación simétrica de arginina (SDMA) e inhibición de la proliferación de células cancerosas .
Métodos De Preparación
La preparación de MS4322 (isómero) implica rutas sintéticas que incluyen el uso de reactivos y condiciones específicas. El compuesto se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura molecular compleja.
Análisis De Reacciones Químicas
MS4322 (isómero) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura y las propiedades del compuesto.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro de la molécula. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO, PEG300, Tween-80 y soluciones salinas. .
Comparación Con Compuestos Similares
MS4322 (isómero) es único en su degradación selectiva de PRMT5. Los compuestos similares incluyen:
VZ185: Un degradador PROTAC dual BRD7/9.
PhosTAC7: Induce la formación de complejos proteicos ternarios y desfosforilación.
AD4: Un derivado de la artemisinina que funciona como una quimera de direccionamiento proteolítico para PCLAF.
ARD-2051: Un potente degradador del receptor de andrógenos.
Estos compuestos comparten la característica común de ser degradadores PROTAC, pero se dirigen a diferentes proteínas y vías, destacando la especificidad y singularidad de MS4322 (isómero) al dirigirse a PRMT5.
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCCRPUZTXKDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407462 | |
| Record name | 4-Chloro-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-67-4 | |
| Record name | 4-Chloro-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-3-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






